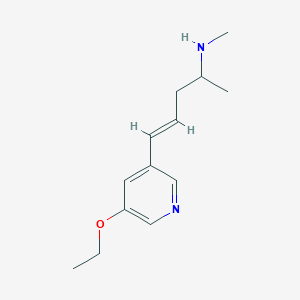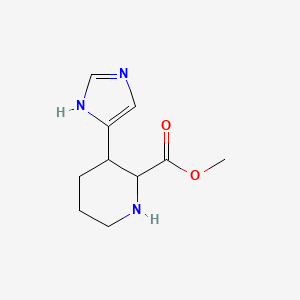
2-(4-Amino-3-ethyl-5-oxo-1,2,4-triazol-1-yl)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Amino-3-ethyl-5-oxo-1,2,4-triazol-1-yl)acetohydrazide is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely studied for their potential applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-3-ethyl-5-oxo-1,2,4-triazol-1-yl)acetohydrazide typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the intermediate 3-ethyl-5-oxo-1,2,4-triazole. This intermediate is then reacted with chloroacetic acid to yield the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as ethanol, for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Amino-3-ethyl-5-oxo-1,2,4-triazol-1-yl)acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and hydrazide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives. Substitution reactions can lead to various substituted triazole derivatives.
Aplicaciones Científicas De Investigación
2-(4-Amino-3-ethyl-5-oxo-1,2,4-triazol-1-yl)acetohydrazide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Agriculture: It is explored for its potential use as a pesticide or herbicide, given its ability to inhibit specific enzymes in plants and pests.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties, such as conductivity or catalytic activity.
Mecanismo De Acción
The mechanism of action of 2-(4-Amino-3-ethyl-5-oxo-1,2,4-triazol-1-yl)acetohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar structural features but lacking the amino and acetohydrazide groups.
3-Ethyl-5-oxo-1,2,4-triazole: An intermediate in the synthesis of 2-(4-Amino-3-ethyl-5-oxo-1,2,4-triazol-1-yl)acetohydrazide.
4-Amino-1,2,4-triazole: A related compound with similar biological activities but different structural features.
Uniqueness
This compound is unique due to its combination of amino, ethyl, oxo, and acetohydrazide groups, which confer specific chemical and biological properties
Propiedades
Número CAS |
773862-56-9 |
|---|---|
Fórmula molecular |
C6H12N6O2 |
Peso molecular |
200.20 g/mol |
Nombre IUPAC |
2-(4-amino-3-ethyl-5-oxo-1,2,4-triazol-1-yl)acetohydrazide |
InChI |
InChI=1S/C6H12N6O2/c1-2-4-10-11(3-5(13)9-7)6(14)12(4)8/h2-3,7-8H2,1H3,(H,9,13) |
Clave InChI |
PYBYPCSRVQLNOK-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NN(C(=O)N1N)CC(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


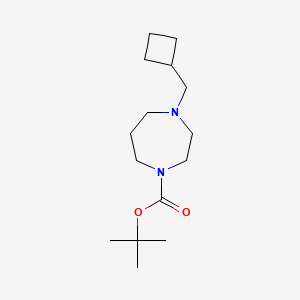
![[5-hydroxy-6-methyl-4-[[(E)-oct-2-enoyl]oxymethyl]pyridin-3-yl]methyl (E)-oct-2-enoate](/img/structure/B13793708.png)
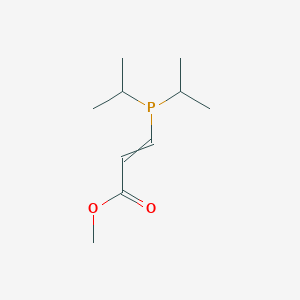
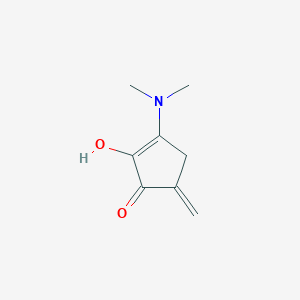
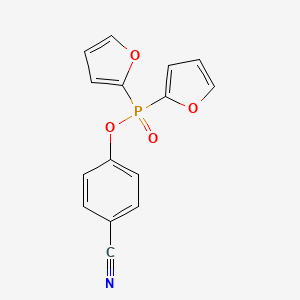
![2-(1-{[1-(2-Thienylmethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole](/img/structure/B13793746.png)

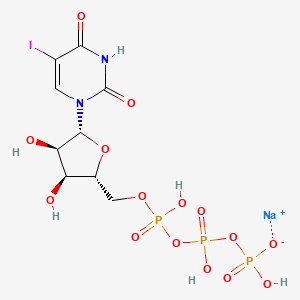
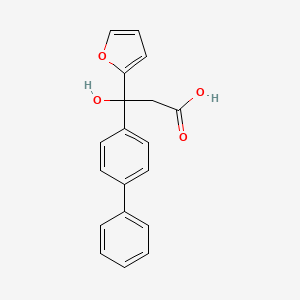
![2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13793776.png)
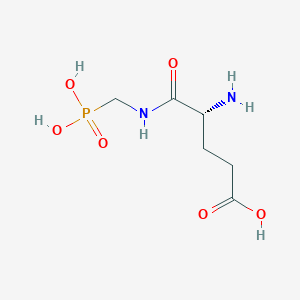
![2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-3-hydroxy-4-[(2-methoxyphenyl)azo]-](/img/structure/B13793787.png)
